8-Azabicyclo[5.1.0]octane
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) of this compound reveals distinct splitting patterns due to magnetic inequivalence in the bicyclic framework:
- Bridgehead protons (H1, H7) : δ 0.37–0.60 ppm (dd, J = 4.0–8.0 Hz)
- Methylene groups (H2–H6) : δ 1.19–2.53 ppm (m)
- Nitrogen-adjacent protons (H8) : δ 3.20–3.55 ppm (AB system)
¹³C NMR (100 MHz, CDCl₃) data:
| Carbon Position | δ (ppm) | Multiplicity |
|---|---|---|
| C1, C7 (bridgehead) | 25.4 | CH₂ |
| C8 (N-adjacent) | 48.9 | CH |
| C2–C6 | 29.1–35.2 | CH₂ |
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) yields characteristic fragments:
- Molecular ion : m/z 111 (C₇H₁₃N⁺)
- Base peak : m/z 82 (C₅H₈N⁺, loss of C₂H₅)
- Key fragments :
- m/z 68 (C₄H₆N⁺)
- m/z 55 (C₃H₅N⁺)
Infrared (IR) Vibrational Signatures
IR spectroscopy (neat) identifies functional groups and ring strain:
- N–H stretch : 2991 cm⁻¹ (weak, pyramidalized nitrogen)
- C–H bending (cyclopropane) : 1447 cm⁻¹
- Ring breathing modes : 1124 cm⁻¹
Data Tables
Table 1: Comparative Bond Lengths in Bicyclo[5.1.0] Systems
| Bond Type | cis-Fused (Å) | trans-Fused (Å) |
|---|---|---|
| Bridgehead (C1–C7) | 1.493 | 1.463 |
| Cyclopropane (C1–C8) | 1.505 | 1.538 |
| Cyclopropane (C7–C8) | 1.505 | 1.538 |
Table 2: Key ¹H NMR Assignments
| Proton Group | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H1, H7 | 0.37–0.60 | dd | J = 4.0–8.0 |
| H2–H6 | 1.19–2.53 | m | - |
| H8 | 3.20–3.55 | AB system | J = 11.5 |
Table 3: IR Absorption Bands
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N–H stretch | 2991 | Weak |
| C–H bend (cyclopropane) | 1447 | Medium |
| Ring breathing | 1124 | Strong |
Properties
IUPAC Name |
8-azabicyclo[5.1.0]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-6-7(8-6)5-3-1/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHCKZHFJYGXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(N2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337756 | |
| Record name | 8-Azabicyclo[5.1.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-44-2 | |
| Record name | 8-Azabicyclo[5.1.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Amine Precursors
One of the most common methods for synthesizing 8-Azabicyclo[5.1.0]octane involves the intramolecular cyclization of suitable amine precursors.
- Reaction Conditions : Cyclization typically requires strong acids or bases to facilitate the formation of the bicyclic structure. Common reagents include sulfuric acid or sodium hydroxide.
- Yield : This method can achieve yields up to 68%, depending on precursor purity and reaction optimization.
- Procedure :
- A precursor such as trans-2-aminocycloheptanol is treated with acid or base.
- The reaction proceeds under controlled temperatures to prevent side reactions.
- Purification is carried out using recrystallization or distillation.
Aziridinium Complex Formation
An advanced synthetic route involves the formation of an aziridinium–AlCl3 complex as an intermediate during cyclization reactions.
- Mechanism :
- An aryl azide reacts with cycloalkenes like cycloheptene in the presence of aluminum trichloride.
- The aziridinium complex undergoes rearrangements leading to the desired bicyclic product.
- Advantages :
- Direct synthesis without requiring multi-step processes.
- Potential for high stereochemical control.
Enantioselective Construction
Enantioselective methodologies are employed to generate stereochemically pure forms of this compound.
- Approach :
- Applications :
- These methods are particularly useful for pharmaceutical research where stereochemistry plays a critical role in biological activity.
Industrial Production Techniques
For large-scale synthesis, industrial methods optimize reaction conditions to maximize yield and purity.
- Steps :
- Bulk cyclization reactions using automated reactors.
- Purification via distillation or chromatography ensures high-purity output suitable for commercial applications.
- Challenges :
- Scale-up requires precise control over reaction parameters to avoid by-products.
Data Table: Reaction Yields and Conditions
| Method | Yield (%) | Key Reagents | Conditions |
|---|---|---|---|
| Cyclization of amine precursors | Up to 68% | Sulfuric acid, NaOH | Controlled temperature |
| Aziridinium complex formation | Variable | Aluminum trichloride | Cycloalkene substrates |
| Enantioselective construction | High | Tropinone derivatives | Stereocontrolled transformations |
| Industrial production techniques | Optimized | Automated reactors | Large-scale purification |
Notes on Optimization
- Reaction temperatures must be carefully controlled to prevent degradation of intermediates.
- Purity of precursors significantly influences yield; impurities can lead to undesired side reactions.
- Enantioselective methods require specialized catalysts and reagents, increasing complexity but offering superior stereochemical outcomes.
Research Insights
Recent studies highlight innovative approaches such as microwave-assisted synthesis for faster reaction times and higher yields in smaller batches. Additionally, computational modeling has been employed to predict optimal reaction conditions and minimize experimental trial-and-error.
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Structural Characteristics
Medicinal Chemistry
8-Azabicyclo[5.1.0]octane derivatives have been explored as potential therapeutic agents due to their interactions with biological targets, particularly in the central nervous system.
Case Studies
- Dopamine Receptor Interactions : Research indicates that certain derivatives of this compound exhibit activity as dopamine transporter inhibitors, which are crucial in treating neurological disorders such as Parkinson's disease and depression .
- Antiviral Properties : Some derivatives have shown promise as inhibitors of viral infections, including HIV, by targeting specific receptors involved in viral entry .
Organic Synthesis
The unique bicyclic structure allows for functionalization, making it a valuable scaffold for synthesizing new compounds.
Synthetic Applications
- Catalyst Development : The nitrogen atom in the bicyclic structure can be utilized to create ligands for transition metals, enhancing the selectivity and efficiency of various catalytic reactions .
- Building Block for Complex Molecules : The compound serves as a building block in synthesizing more complex organic molecules, expanding its utility in synthetic organic chemistry .
Chemical Biology
The compound's ability to modulate biological pathways makes it an attractive candidate for research in chemical biology.
Biological Studies
- Neuropharmacology : Ongoing studies are investigating its role in modulating neurotransmitter systems, which could lead to new treatments for neurodegenerative diseases .
Limitations and Challenges
Despite its promising applications, there are limitations associated with this compound:
- Limited Solubility : Some derivatives may exhibit limited solubility in certain solvents, which can hinder their application in biological assays .
- Need for Further Research : The therapeutic potential of many derivatives remains under-explored, necessitating more extensive pharmacological studies to fully understand their mechanisms of action .
Mechanism of Action
The mechanism of action of 8-Azabicyclo[5.1.0]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate biological processes and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different ring size.
Tropane: A well-known bicyclic compound with significant biological activity.
Uniqueness
8-Azabicyclo[5.1.0]octane is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity .
Biological Activity
8-Azabicyclo[5.1.0]octane, a bicyclic compound featuring a nitrogen atom, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances and has been studied for its interactions with biological systems, particularly in the context of medicinal chemistry.
Structural Overview
The structure of this compound consists of a bicyclic framework with a nitrogen atom integrated into the ring system. This unique configuration allows for diverse chemical reactivity and potential interactions with biological macromolecules.
Neurotransmitter Systems
Research indicates that compounds with azabicyclic structures often exhibit significant interactions with neurotransmitter systems. For instance, derivatives of this compound have been investigated for their roles as receptor ligands, particularly in relation to opioid receptors. Such interactions may modulate pain pathways and have implications for the development of analgesics.
- Mu Opioid Receptor Antagonism : Certain derivatives have been identified as mu opioid receptor antagonists, which could be beneficial in treating opioid-induced side effects without compromising analgesic efficacy . This selective antagonism is crucial in managing conditions like opioid-induced bowel dysfunction.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from this compound. In vitro assays using human cancer cell lines have demonstrated varying degrees of cytotoxicity, indicating that structural modifications can significantly impact biological activity.
| Compound | IC50 (μM) | Notes |
|---|---|---|
| 8ec | 17.4 ± 0.9 | Strong anticancer activity against HeLa cells |
| 8ej | 23.7 ± 0.6 | Notable activity; further structural optimization required |
| 8ah | 66.2 ± 4.3 | Moderate activity; structure-activity relationship under investigation |
| 8ad | >100 | No significant activity observed |
These findings suggest that the incorporation of specific substituents can enhance or diminish the anticancer properties of these compounds, warranting further exploration into their mechanisms of action and therapeutic applications .
Mechanistic Studies
Understanding the biological mechanisms underlying the activity of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest that these compounds may exert their effects through:
- Receptor Binding : Interaction with various receptors, including neurotransmitter receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation.
- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells, leading to reduced proliferation.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound and its derivatives. Key areas for future investigation include:
- Molecular Docking Studies : To predict binding affinities and interactions with target receptors.
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
- Structural Optimization : To enhance potency and selectivity through chemical modifications.
Q & A
Basic Research Questions
Q. What is the structural configuration of 8-azabicyclo[5.1.0]octane, and how does its bicyclic framework influence reactivity?
- The compound features a bicyclic system with a nitrogen atom at the bridgehead position. The [5.1.0] ring system introduces significant ring strain, particularly in the cyclopropane subunit, which enhances reactivity in ring-opening or functionalization reactions. This strain can be exploited in synthetic routes for constructing complex nitrogen-containing scaffolds .
Q. What synthetic strategies are commonly employed to access this compound derivatives?
- Key methods include:
- Cyclopropanation : Intramolecular cyclization of diazo compounds or carbene precursors to form the cyclopropane ring.
- Radical Cyclizations : Using transition-metal catalysts (e.g., Fe, Cu) to generate bicyclic structures from acyclic precursors.
- Ring-Closing Metathesis : For derivatives with unsaturated bonds, Grubbs catalysts can facilitate bicyclic formation .
Q. Which biological targets are associated with azabicyclo compounds, and how does the bicyclic core contribute to activity?
- Azabicyclo derivatives (e.g., [3.2.1] analogs) often target monoamine transporters (e.g., dopamine, serotonin) and enzymes like acetylcholinesterase or beta-glucosidase. The rigid bicyclic scaffold enforces specific conformations, enhancing binding affinity and selectivity for these targets .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Enantioselectivity is typically achieved via:
- Chiral Catalysts : Use of chiral ligands (e.g., BINOL-derived phosphoric acids) in asymmetric cyclopropanation or cyclization.
- Desymmetrization : Starting from achiral precursors, chiral reagents or enzymes induce asymmetry during ring formation.
- Resolution Techniques : Kinetic resolution or chiral chromatography for post-synthetic purification .
Q. What structure-activity relationship (SAR) trends govern the pharmacological activity of this compound derivatives?
- Substituent Effects :
- C3 Position : Aryl or halogenated groups enhance binding to monoamine transporters (e.g., DAT, SERT).
- N8 Substitution : Bulky substituents (e.g., tert-butyl carbamates) improve metabolic stability but may reduce membrane permeability.
- Ring Size : The [5.1.0] system’s strain compared to [3.2.1] analogs may alter target selectivity .
Q. How do metabolic pathways influence the pharmacokinetics of azabicyclo derivatives?
- Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) oxidize the bicyclic core, often forming hydroxylated metabolites.
- Phase II Conjugation : Glucuronidation or sulfation at the nitrogen or hydroxyl groups enhances excretion.
- Key Insight : Stability studies in hepatocyte models reveal that N-methylation or fluorination reduces first-pass metabolism .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Chromatography : HPLC-MS (high-resolution mass spectrometry) for purity assessment and metabolite identification.
- Spectroscopy :
- NMR : - and -NMR to confirm bicyclic structure and substituent positions.
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives.
- Computational Tools : DFT calculations predict electronic effects on reactivity and binding .
Q. How can contradictory data in biological assays (e.g., varying IC values) be resolved?
- Controlled Variables : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability.
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding kinetics alongside functional assays).
- Structural Analysis : Compare crystal structures or docking simulations to rationalize divergent activities .
Methodological Guidance
- For SAR Studies : Prioritize modular synthesis to systematically vary substituents and employ multivariate analysis (e.g., PCA) to correlate structural features with activity.
- For Metabolic Profiling : Use -labeled compounds in microsomal assays to track metabolite formation quantitatively.
- For Computational Modeling : Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) to predict binding affinities accurately .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
